molecular formula C12H7ClF2N2O B12243800 N-(4-chloro-3-fluorophenyl)-3-fluoropyridine-4-carboxamide

N-(4-chloro-3-fluorophenyl)-3-fluoropyridine-4-carboxamide

Cat. No.: B12243800
M. Wt: 268.64 g/mol
InChI Key: SGTISCZECNXWCS-UHFFFAOYSA-N
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Description

N-(4-chloro-3-fluorophenyl)-3-fluoropyridine-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties This compound is characterized by the presence of both chloro and fluoro substituents on its phenyl ring, as well as a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-fluorophenyl)-3-fluoropyridine-4-carboxamide typically involves the reaction of 4-chloro-3-fluoroaniline with 3-fluoropyridine-4-carboxylic acid. The reaction is carried out under conditions that facilitate the formation of the amide bond, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The reaction is usually performed in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-fluorophenyl)-3-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(4-chloro-3-fluorophenyl)-3-fluoropyridine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-fluorophenyl)-3-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The presence of chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: This compound shares similar chloro and fluoro substituents but has a different core structure.

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with chloro and fluoro substituents, but with a thiazole ring instead of a pyridine ring.

Uniqueness

N-(4-chloro-3-fluorophenyl)-3-fluoropyridine-4-carboxamide is unique due to its specific combination of substituents and the presence of both a phenyl and pyridine ring. This structural arrangement can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H7ClF2N2O

Molecular Weight

268.64 g/mol

IUPAC Name

N-(4-chloro-3-fluorophenyl)-3-fluoropyridine-4-carboxamide

InChI

InChI=1S/C12H7ClF2N2O/c13-9-2-1-7(5-10(9)14)17-12(18)8-3-4-16-6-11(8)15/h1-6H,(H,17,18)

InChI Key

SGTISCZECNXWCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=NC=C2)F)F)Cl

Origin of Product

United States

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